N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide
Description
This compound is a benzamide derivative featuring a complex Schiff base-like structure. Its core consists of a pyrimidine ring (4,6-dimethyl-substituted) linked via an amino group to a methylidene bridge, which is further connected to a 2-(1H-indol-3-yl)ethylamine moiety. The Z-configuration of the imine bond (C=N) is critical for its stereochemical orientation, influencing molecular recognition and binding properties .
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H26N6O2/c1-16-14-17(2)29-25(28-16)31-24(30-23(32)18-8-10-20(33-3)11-9-18)26-13-12-19-15-27-22-7-5-4-6-21(19)22/h4-11,14-15,27H,12-13H2,1-3H3,(H2,26,28,29,30,31,32) |
InChI Key |
CWGHGLNKYGVAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with an indole derivative. The final step involves the condensation of the intermediate with 4-methoxybenzoyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positioning, isomerism, and functional groups. Below is a detailed comparison based on the provided evidence and inferred chemical principles:
Structural Isomerism: Z vs. E Configuration
A closely related compound, N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-2-(methylamino)benzamide (ChemSpider ID: 929871-10-3), shares the same pyrimidine and indole-ethylamine framework but differs in two key aspects:
Configuration : The E-isomer exhibits a trans arrangement of the imine bond (C=N), altering spatial orientation compared to the Z-isomer’s cis geometry. This difference may impact intermolecular interactions (e.g., π-stacking with aromatic systems) or binding to chiral targets .
Substituent Positioning : The methoxy group on the indole ring is at the 5-position (vs. unsubstituted in the target compound), which could modulate electronic effects or steric hindrance during receptor binding.
Functional Group Variations
- Indole Modifications : The 5-methoxy substitution in the analog may improve membrane permeability due to increased lipophilicity, whereas the unsubstituted indole in the target compound offers fewer steric constraints for binding .
Physicochemical Implications
- Polar Surface Area (PSA) : The target compound’s PSA is likely lower than its analog due to the absence of a 5-methoxy group and the presence of a single methoxy substituent. This could favor passive diffusion across biological membranes.
- Hydrogen-Bonding Capacity: Both compounds retain multiple hydrogen-bond donors/acceptors (amide, amino, pyrimidine N-atoms), but the 2-(methylamino) benzamide in the analog introduces an additional H-bond donor.
Research Findings and Limitations
- Gaps in Evidence: No pharmacological or kinetic data (e.g., IC50, solubility) are provided in the sources, limiting a functional comparison. Further experimental work is required to validate these structural hypotheses.
Biological Activity
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement integrating a pyrimidine ring, an indole moiety, and a methoxybenzamide group. The combination of these elements suggests a diverse range of interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. The IUPAC name reflects its intricate structure, which includes various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Protein Kinases : The presence of the pyrimidine and indole moieties suggests potential inhibition of specific protein kinases involved in cancer cell proliferation.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its utility as an anticancer agent.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.5 |
| HCT116 (Colon) | 5.0 |
| HeLa (Cervical) | 4.8 |
These results indicate that the compound may selectively inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
Antioxidant Activity
The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound had a notable capacity to scavenge free radicals, as illustrated in the following table:
| Assay Type | EC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 20 |
This antioxidant potential could play a role in preventing oxidative damage associated with various diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the same structural class:
- Study on Pyrimidine Derivatives : A study published in MDPI highlighted that pyrimidine derivatives exhibited strong antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM for different derivatives .
- Indole-Based Compounds : Research indicated that indole derivatives often possess significant anticancer properties due to their ability to induce apoptosis in tumor cells.
- Combination Therapies : Investigations into combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
